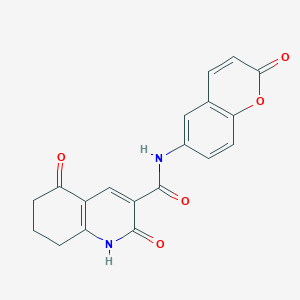![molecular formula C17H22N2O4S B5365931 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine, also known as SNC-121, is a selective agonist of the delta-opioid receptor. It is a chemical compound that has been studied for its potential use in pain management, drug addiction treatment, and other medical applications. In
Mechanism of Action
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine is a selective agonist of the delta-opioid receptor, which is a type of opioid receptor found in the brain and spinal cord. Activation of the delta-opioid receptor by this compound leads to the release of endogenous opioids, such as enkephalins and endorphins, which produce analgesic and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its interaction with the delta-opioid receptor. In addition to its analgesic effects, this compound has been shown to have anti-inflammatory effects, to reduce anxiety-like behavior in animal models, and to enhance cognitive function. It has also been found to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine has several advantages as a research tool, including its selectivity for the delta-opioid receptor, its ability to produce analgesic effects without the side effects associated with other opioid drugs, and its potential use in the treatment of drug addiction and other medical conditions. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and administer the compound, and the potential for off-target effects at high doses.
Future Directions
There are several possible future directions for research on 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine. One area of interest is the development of new drugs based on the structure of this compound that may have improved pharmacological properties. Another area of research is the investigation of the role of the delta-opioid receptor in pain management and drug addiction, and the potential use of this compound and other delta-opioid receptor agonists in the treatment of these conditions. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly with regard to its potential use in the treatment of psychiatric disorders and neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine involves a series of chemical reactions that begin with the preparation of 3,5-dimethyl-4-isoxazolecarboxylic acid. This acid is then converted to the corresponding sulfonyl chloride, which is reacted with 3-methoxyaniline to form the sulfonamide intermediate. The final step involves the cyclization of the sulfonamide with piperidine to produce this compound.
Scientific Research Applications
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine has been studied extensively for its potential use in pain management and drug addiction treatment. It has been shown to have analgesic effects in animal models of pain, and it has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine. Other potential medical applications of this compound include the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
4-[2-(3-methoxyphenyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-12-17(13(2)23-18-12)24(20,21)19-10-5-4-9-16(19)14-7-6-8-15(11-14)22-3/h6-8,11,16H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXBMGSJNIXUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-propyl-3-thienyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5365850.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5365864.png)

![(3R*,4R*)-1-(2-amino-6-methoxy-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5365872.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B5365914.png)


![2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5365942.png)